molecular formula C9H5Cl2NO2S B2826861 3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione CAS No. 29219-13-4

3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B2826861
CAS RN: 29219-13-4
M. Wt: 262.1
InChI Key: HIIMRUPQOKCXFO-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that can be synthesized using 3,5-Dichlorophenyl isocyanate . It is used as a reactant to synthesize 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO) and can also be used to synthesize phenylcarbamate derivatives of cellulose and amylose .


Synthesis Analysis

The synthesis of this compound involves the reaction of the appropriate α-bromoketone with an equimolar amount of thiourea in absolute ethanol . Suitable α-bromoketones were synthesized as reported . A raw structure-activity relationship (SAR) analysis showed that N-(3,5-dichlorophenyl) pyrazolines and chalcones were the most active molecules .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .

Scientific Research Applications

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been explored for their potential in cancer therapy, showing promising in vitro anticancer activities against various human cancer cell lines. For example, derivatives exhibited cytotoxic effects through mechanisms like inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in different phases. These effects were observed across multiple cancer types, including breast, lung, and prostate cancers, indicating the broad therapeutic potential of these compounds in oncology (Uwabagira & Sarojini, 2019; Dawson et al., 2007).

Anti-inflammatory and Antimicrobial Activities

Compounds based on the thiazolidine-2,4-dione framework have been identified as potent anti-inflammatory agents. They have shown superior activity in comparison to commercial drugs in models of inflammation. Additionally, these derivatives have demonstrated significant antibacterial and antifungal activities against a variety of pathogenic microorganisms, suggesting their potential as novel antimicrobial agents (Ma et al., 2011; Trotsko et al., 2018).

Corrosion Inhibition

Thiazolidine-2,4-dione derivatives have also been studied for their corrosion inhibition properties, showing effectiveness in protecting metals from corrosion in acidic environments. These studies provide a foundation for the development of new corrosion inhibitors that could have significant industrial applications (Yadav et al., 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

properties

IUPAC Name

3-(3,5-dichlorophenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIMRUPQOKCXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione

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